molecular formula C15H12ClNS B13935972 4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile

4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile

Cat. No.: B13935972
M. Wt: 273.8 g/mol
InChI Key: QRGQIEDGJQXEIJ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile is an organic compound with a complex structure that includes a chlorinated phenyl group, a methyl group, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2-methylphenol with a suitable thiol reagent to form the thioether linkage. This intermediate is then subjected to further reactions to introduce the benzonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of the industrial process may vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Shares the chlorinated phenyl group but lacks the thioether and benzonitrile groups.

    4-Chloro-2-methylphenylboronic acid: Contains a boronic acid group instead of the thioether and benzonitrile groups.

Uniqueness

4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H12ClNS

Molecular Weight

273.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenyl)sulfanyl-3-methylbenzonitrile

InChI

InChI=1S/C15H12ClNS/c1-10-7-12(9-17)3-5-14(10)18-15-6-4-13(16)8-11(15)2/h3-8H,1-2H3

InChI Key

QRGQIEDGJQXEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)SC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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